2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes an acetyloxy group, an imino group, and a methoxyphenyl group. This compound is of interest due to its potential reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with acetic anhydride and hydroxylamine. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide
- 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
- 2-(Hydroxyimino)-N-(2-iodophenyl)acetamide
Uniqueness
2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
64451-62-3 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
[[2-(2-methoxyanilino)-2-oxoethylidene]amino] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-8(14)17-12-7-11(15)13-9-5-3-4-6-10(9)16-2/h3-7H,1-2H3,(H,13,15) |
InChI Key |
IYVIMVQKNVRXET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=CC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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